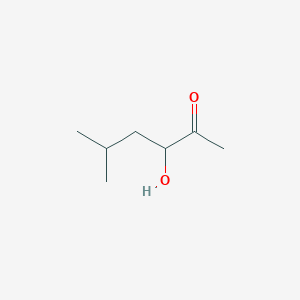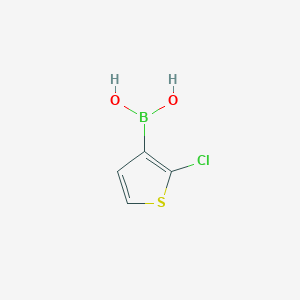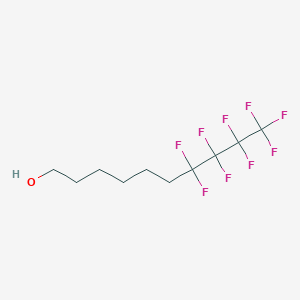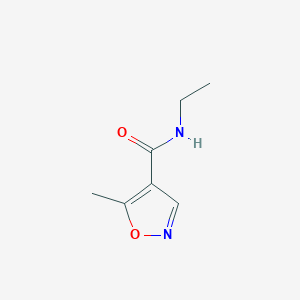
N-Ethyl-5-methylisoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-5-methylisoxazole-4-carboxamide, also known as EMICA, is a compound that has gained significant attention in scientific research due to its potential application in the field of neuroscience. EMICA is a synthetic compound that was first developed in the early 2000s and has since been used in various studies to investigate the mechanisms of action of certain neurotransmitters in the brain. In
作用机制
N-Ethyl-5-methylisoxazole-4-carboxamide selectively blocks the activity of certain glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in synaptic plasticity, which is the ability of the brain to adapt and change in response to experience. By blocking the activity of this receptor, N-Ethyl-5-methylisoxazole-4-carboxamide can prevent the formation of long-term potentiation (LTP), a process that is critical for learning and memory.
生化和生理效应
N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to blocking the activity of NMDA receptors, N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to modulate the activity of other glutamate receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. N-Ethyl-5-methylisoxazole-4-carboxamide has also been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine, in various regions of the brain.
实验室实验的优点和局限性
One of the main advantages of using N-Ethyl-5-methylisoxazole-4-carboxamide in lab experiments is its selectivity for certain glutamate receptors. This allows researchers to investigate the specific role of these receptors in various physiological processes. However, one of the limitations of using N-Ethyl-5-methylisoxazole-4-carboxamide is its potential for off-target effects. N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to modulate the activity of other glutamate receptors, which could potentially confound the results of experiments investigating the role of specific receptors.
未来方向
There are several potential future directions for research involving N-Ethyl-5-methylisoxazole-4-carboxamide. One area of interest is the role of N-Ethyl-5-methylisoxazole-4-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to selectively block the activity of certain glutamate receptors that are implicated in these disorders, and further research could investigate the potential therapeutic benefits of N-Ethyl-5-methylisoxazole-4-carboxamide in these contexts. Another area of interest is the development of more selective N-Ethyl-5-methylisoxazole-4-carboxamide analogs that could be used to investigate the specific role of individual glutamate receptor subtypes in various physiological processes.
合成方法
N-Ethyl-5-methylisoxazole-4-carboxamide is a synthetic compound that can be synthesized using a multi-step process. The first step involves the reaction of ethyl isoxazole-4-carboxylate with methylamine hydrochloride to form N-ethyl-4-methylisoxazole-5-carboxamide. This intermediate is then reacted with sodium hydride and ethyl iodide to yield N-Ethyl-5-methylisoxazole-4-carboxamide. The overall synthesis method is relatively straightforward and can be performed in a laboratory setting using standard equipment and reagents.
科学研究应用
N-Ethyl-5-methylisoxazole-4-carboxamide has been used in various studies to investigate the mechanisms of action of certain neurotransmitters in the brain. Specifically, N-Ethyl-5-methylisoxazole-4-carboxamide has been used to study the effects of glutamate, an excitatory neurotransmitter, on the brain. Glutamate is involved in a wide range of physiological processes, including learning and memory, and is implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to selectively block the activity of certain glutamate receptors, allowing researchers to investigate the specific role of these receptors in various physiological processes.
属性
CAS 编号 |
167538-15-0 |
|---|---|
产品名称 |
N-Ethyl-5-methylisoxazole-4-carboxamide |
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC 名称 |
N-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-8-7(10)6-4-9-11-5(6)2/h4H,3H2,1-2H3,(H,8,10) |
InChI 键 |
MADWHMPFHDWTGS-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(ON=C1)C |
规范 SMILES |
CCNC(=O)C1=C(ON=C1)C |
同义词 |
4-Isoxazolecarboxamide,N-ethyl-5-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




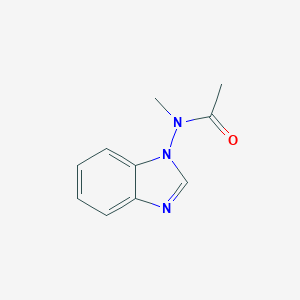
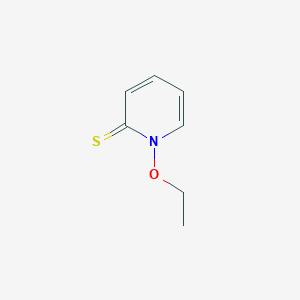



![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)
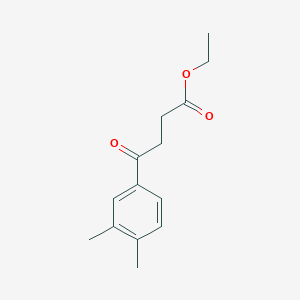
![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)
